molecular formula C13H8F3NO4 B6383022 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1261946-46-6

2-Nitro-4-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6383022
CAS No.: 1261946-46-6
M. Wt: 299.20 g/mol
InChI Key: YEBCKENVGBBUSX-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-trifluoromethoxyphenyl)phenol is a chemical compound of interest in medicinal chemistry and neuroscience research. Its molecular structure, which incorporates both nitro and trifluoromethoxyphenyl functional groups, is characteristic of scaffolds investigated for modulating protein aggregation. Compounds with nitro- and trifluoromethyl-decorated phenyl fragments have demonstrated significant potential as inhibitors of alpha-synuclein (α-Syn) fibril aggregation, a pathological process central to Parkinson's disease and other synucleinopathies . The inclusion of these functional groups is a recognized strategy in modern drug design, as the trifluoromethyl group can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacological profile . Researchers can utilize this reagent as a key intermediate or precursor in the synthesis of more complex molecules aimed at targeting neurodegenerative pathways. Its application is particularly relevant for in vitro biochemical assays, such as Thioflavin T (Th-T) fluorescence assays, to evaluate the inhibition of amyloid fibril formation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCKENVGBBUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686325
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-46-6
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Nitro 4 3 Trifluoromethoxyphenyl Phenol and Analogues

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target molecule is critically dependent on the efficient preparation and functionalization of its constituent aromatic precursors. This involves the strategic introduction of the nitro group onto a phenolic ring and the incorporation of the trifluoromethoxyphenyl moiety.

Introduction of Nitro Functionalities onto Aromatic Phenolic Rings

The nitration of phenols and their derivatives is a well-established electrophilic aromatic substitution reaction. However, achieving regioselectivity, particularly ortho-nitration in the presence of a para-substituent, requires careful selection of nitrating agents and reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts.

A variety of nitrating agents can be employed for this transformation. A common method involves the use of nitric acid in a suitable solvent. For instance, phenols can be nitrated using a mixture of nitric acid and sulfuric acid. However, to achieve milder conditions and better control over regioselectivity, alternative reagents are often preferred. Metal nitrates, such as copper(II) nitrate or iron(III) nitrate, in various organic solvents have been shown to be effective for the nitration of 4-substituted phenols, often leading to a high preference for the ortho-nitro product. The choice of solvent can significantly influence the ortho/para isomer ratio.

Another approach involves the use of dilute nitric acid, which can be effective for the nitration of phenolic compounds. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired 2-nitro isomer. For example, the nitration of phenol (B47542) with dilute nitric acid can yield a mixture of 2-nitrophenol and 4-nitrophenol (B140041), which then requires separation.

Table 1: Common Nitrating Agents for Phenols

Nitrating AgentTypical ConditionsRemarks
Nitric Acid / Sulfuric AcidLow temperatureStrong acid conditions, can lead to oxidation and side products.
Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃)Organic solvents (e.g., Acetonitrile (B52724), Acetic Acid)Milder conditions, can offer improved regioselectivity.
Dilute Nitric AcidAqueous solution, controlled temperatureCan provide good yields of mononitrated products.

Methods for the Incorporation of the Trifluoromethoxyphenyl Moiety

The introduction of the 3-trifluoromethoxyphenyl group is a key step in the synthesis. This can be achieved through several modern cross-coupling reactions, with the Suzuki-Miyaura and Ullmann couplings being the most prominent.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. In a potential synthetic route to the target molecule, this would involve the coupling of a suitably functionalized phenol, such as 4-bromo-2-nitrophenol, with (3-trifluoromethoxy)phenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base. The efficiency of the Suzuki-Miyaura coupling is dependent on the choice of catalyst, ligand, base, and solvent system. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), can be employed.

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative method for forming the diaryl ether linkage. This approach would involve the reaction of a phenol with an aryl halide. For the synthesis of the target compound, this could entail the coupling of 4-bromo-2-nitrophenol with 3-trifluoromethoxyphenol in the presence of a copper catalyst and a base at elevated temperatures. Traditional Ullmann conditions often require harsh reaction conditions; however, modern modifications with specialized ligands can facilitate the reaction under milder temperatures.

Synthesis of Related Trifluoromethyl-Substituted Phenols

The synthesis of various trifluoromethyl-substituted phenols serves as a foundation for developing methodologies applicable to the target compound. For instance, the synthesis of 2-nitro-4-(trifluoromethyl)phenol can be achieved by the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide in a solvent like dimethyl sulfoxide prepchem.com. This reaction highlights a common strategy for introducing a hydroxyl group onto a trifluoromethyl- and nitro-substituted benzene (B151609) ring.

Another related precursor, 4-nitro-3-(trifluoromethyl)phenol, is a known compound with established synthetic routes. These syntheses often involve multi-step sequences starting from simpler trifluoromethylated aromatics. The knowledge gained from the synthesis of these and other related trifluoromethyl-substituted phenols is invaluable for designing and optimizing the synthetic pathways to 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol.

Convergent and Linear Synthetic Pathways

The assembly of the final this compound molecule can be approached through either a convergent or a linear strategy.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 4-(3-trifluoromethoxyphenyl)phenol and then introduce the nitro group at the 2-position. This approach is straightforward but can be less efficient if the yield of any single step is low. The success of this strategy hinges on the regioselective nitration of the pre-formed diaryl ether.

A convergent synthesis , on the other hand, involves the independent synthesis of two key fragments that are then coupled together in a later step. This is often a more efficient approach for complex molecules. A plausible convergent route would involve the synthesis of 4-bromo-2-nitrophenol and (3-trifluoromethoxy)phenylboronic acid, which are then coupled using a Suzuki-Miyaura reaction. Alternatively, an Ullmann condensation could be employed to couple 4-bromo-2-nitrophenol with 3-trifluoromethoxyphenol.

Key Reaction Steps and Mechanistic Considerations

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-nitrophenol) to form a palladium(II) species.

Transmetalation: The organoboron compound (e.g., (3-trifluoromethoxy)phenylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

Ullmann Condensation: The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. It is generally accepted to involve copper(I) species. A plausible mechanism involves the formation of a copper phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate would then yield the diaryl ether and regenerate the active copper(I) catalyst.

Nitration: The mechanism of electrophilic aromatic nitration involves the generation of the nitronium ion (NO₂⁺) as the active electrophile. In the case of phenol, the hydroxyl group is a strongly activating, ortho-, para-directing group. The nitronium ion then attacks the electron-rich aromatic ring at the ortho and para positions. The presence of a bulky substituent at the para position can sterically hinder attack at that position, favoring ortho-nitration.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

For cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings, key parameters to optimize include:

Catalyst and Ligand: The choice of palladium or copper catalyst and the associated ligands can have a profound impact on reaction rate and yield.

Base: The strength and solubility of the base are crucial for the transmetalation step in the Suzuki-Miyaura reaction and for the deprotonation of the phenol in the Ullmann condensation.

Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

Temperature: Reaction temperatures need to be carefully controlled to ensure a reasonable reaction rate without causing decomposition of reactants or products.

For the nitration step , optimization would focus on:

Nitrating Agent: Selecting the appropriate nitrating agent to achieve the desired regioselectivity.

Solvent: The polarity of the solvent can influence the ortho/para ratio.

Temperature: Lower temperatures are often employed to control the exothermicity of the reaction and improve selectivity.

Reaction Time: Monitoring the reaction to ensure complete conversion without over-nitration or side reactions.

By carefully selecting the synthetic strategy and meticulously optimizing each reaction step, this compound and its analogues can be prepared in a controlled and efficient manner.

Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Relevant Analogues

A key analogue, the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative, provides insight into the synthetic challenges and methodologies applicable to the target compound. The synthesis of a series of these derivatives has been reported, typically involving a two-step process. The general synthetic route commences with the reaction of a substituted phenol with an α-haloacetamide.

In a representative synthesis, 2-(3-fluoro-4-nitrophenoxy)acetic acid is first prepared. This intermediate is then coupled with various substituted anilines to yield the final N-phenylacetamide derivatives. The reaction conditions for the initial etherification often involve a polar aprotic solvent, such as dimethylformamide (DMF), and a base, like potassium carbonate, to facilitate the nucleophilic substitution of the halogen by the phenoxide ion. The subsequent amidation can be achieved through various coupling agents that activate the carboxylic acid for reaction with the aniline.

Detailed research findings have provided characterization data for several of these analogues, as summarized in the interactive data table below.

Table 1: Characterization Data for Selected 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
CompoundSystematic NameYield (%)Melting Point (°C)
3e2-(3-Fluoro-4-nitrophenoxy)-N-(3-nitrophenyl)acetamide34.4199–201
3k2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide39.7146–147
3o2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide36.1173–175

Synthetic Routes to Related Nitroimidazole and Phenoxy Derivatives

The synthesis of related nitroimidazole and phenoxy derivatives offers a broader perspective on the chemical transformations relevant to the target compound.

Nitroimidazole Derivatives: The synthesis of nitroimidazoles is a well-established area of organic chemistry. A common method for the introduction of a nitro group onto the imidazole ring is through nitration using a mixture of nitric acid and sulfuric acid. For instance, imidazole itself can be nitrated to produce 5-nitroimidazole. The regioselectivity of the nitration is influenced by the substituents already present on the imidazole ring. Alternative and greener approaches have also been developed, such as using oxone as an oxidant in water. researchgate.net More complex nitroimidazole derivatives can be synthesized by building the ring system from acyclic precursors or by functionalizing a pre-existing nitroimidazole core. For example, 2-aminoimidazole can be converted to 2-nitroimidazole via diazotization followed by nitration. researchgate.net

Phenoxy Derivatives: The formation of the phenoxy (diaryl ether) linkage is a crucial step in the synthesis of the target compound. Traditional methods for the synthesis of diaryl ethers include the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide at high temperatures. More contemporary methods, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, offer milder reaction conditions and broader substrate scope. These palladium- and copper-catalyzed reactions, respectively, have become powerful tools for the construction of C-O bonds in diaryl ether synthesis. For example, a variety of phenoxyacetic acid derivatives can be synthesized by reacting a phenol with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis. acs.org

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry offer more efficient and selective routes for the preparation of complex molecules like this compound. These innovations often focus on improving the efficiency of key bond-forming reactions and introducing functional groups with greater control.

Modern Aromatic Nitration: Traditional nitration methods often employ harsh conditions, such as mixed nitric and sulfuric acids, which can lead to poor regioselectivity and the formation of unwanted byproducts. nih.gov Modern approaches aim for milder and more selective nitration. This includes the use of alternative nitrating agents, such as N-nitropyrazole, which can be used in conjunction with a Lewis acid catalyst like Yb(OTf)₃ for the controlled mononitration of aromatic compounds. acs.org Other advanced methods involve transition metal-catalyzed C-H activation for the directed nitration of arenes, offering high regioselectivity. researchgate.net These techniques could potentially be applied to selectively nitrate the desired position on the phenolic ring of a diaryl ether precursor.

Innovations in C-O Cross-Coupling: The formation of the diaryl ether bond is a critical transformation. While classical methods like the Ullmann condensation are effective, they often require high temperatures and stoichiometric amounts of copper. rsc.org Modern catalytic systems have revolutionized diaryl ether synthesis. Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, enabling the use of more readily available and less reactive aryl ethers as coupling partners through C-O bond activation. acs.org Palladium-catalyzed decarbonylative etherification of aromatic esters also represents an innovative approach to diaryl ether synthesis. researchgate.net These methods offer milder reaction conditions, improved functional group tolerance, and potentially higher yields.

Synthesis of Trifluoromethoxy Moieties: The introduction of the trifluoromethoxy (OCF₃) group presents its own synthetic challenges due to the instability of the trifluoromethoxide anion. researchgate.net Recent advances have focused on the development of new trifluoromethoxylation reagents and catalytic systems. Silver-catalyzed trifluoromethoxylation reactions have shown promise. researchgate.net Furthermore, electrochemical methods for the direct O-trifluoromethylation of electron-deficient phenols using stable and inexpensive trifluoromethylating agents like the Langlois reagent (CF₃SO₂Na) represent a greener and more efficient approach. chemrevlett.com

Structure Activity Relationship Sar Elucidation of 2 Nitro 4 3 Trifluoromethoxyphenyl Phenol Derivatives

Stereoelectronic Effects of the Trifluoromethoxyphenyl Group on Molecular Interactions

The trifluoromethoxyphenyl group (-OCF₃) is a potent modulator of molecular properties due to its distinct stereoelectronic effects. This group is strongly electron-withdrawing, a characteristic that significantly influences the electron density distribution across the entire molecule. nih.govwikipedia.org The effect arises from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the methoxy (B1213986) oxygen and, subsequently, from the phenyl ring to which it is attached. This withdrawal of electron density via the sigma bond framework is a primary contributor to the group's electronic character. wikipedia.org

Influence of the Nitro Group on Reactivity and Biological Recognition

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry, and its presence on the phenolic ring of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol has profound effects on the molecule's reactivity and biological profile. nih.govnih.gov It deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by pulling electron density out of the ring through both inductive and resonance effects. nih.govyoutube.com This reduction in electron density makes the aromatic ring less nucleophilic. nih.gov

Role of the Phenolic Hydroxyl Group in Hydrogen Bonding and Ligand Efficiency

The phenolic hydroxyl (-OH) group is a cornerstone of the molecule's interaction profile, primarily through its ability to participate in hydrogen bonding. As a hydrogen bond donor, the hydroxyl proton can form strong, directional interactions with electronegative atoms (like oxygen or nitrogen) in a receptor's binding site. nih.govnih.gov It can also act as a hydrogen bond acceptor through its oxygen lone pairs. nih.gov This dual capability allows for the formation of stable ligand-receptor complexes and is often a critical determinant of binding affinity. kagawa-u.ac.jp

The introduction of a hydroxyl group to an aromatic ring can have a significant effect on ligand/protein binding energy. nih.gov The position and number of hydroxyl groups are often pivotal for maintaining high inhibitory activity, as they help to properly orient the molecule within a binding pocket. nih.gov Beyond direct interactions with a target protein, the phenolic hydroxyl group enhances the molecule's hydrophilicity, which can influence its solubility and pharmacokinetic properties. The acidity of the hydroxyl group, enhanced by the adjacent nitro group, also means it can be ionized, allowing for potential salt bridge formation, a very strong type of non-covalent interaction. acs.org

Systematic Structural Modifications and Resultant Activity Modulations

To explore and optimize the activity of this compound, systematic structural modifications can be undertaken. These changes help to map the chemical space around the core structure and understand the precise requirements for optimal interaction with a biological target.

Substituent Variation on Aromatic Rings

Altering the substituents on either of the two aromatic rings can systematically tune the electronic and steric properties of the molecule. Replacing or adding groups can modulate activity based on well-established quantitative structure-activity relationship (QSAR) principles. nih.govresearchgate.net For example, adding electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) would counteract the electron-withdrawing effects of the nitro and trifluoromethoxyphenyl groups, while adding further electron-withdrawing groups (EWGs) like cyano (-CN) or another nitro group would enhance them.

Below is a data table illustrating how hypothetical substituent changes on the phenolic ring could modulate key properties relevant to biological activity.

Substituent (at position 6)Electronic EffectPredicted Impact on Phenolic AcidityPotential Influence on Binding
-H (Hydrogen)Neutral (Baseline)BaselineBaseline interaction profile.
-CH₃ (Methyl)Weak Electron-DonatingDecreaseMay enhance hydrophobic interactions.
-Cl (Chloro)Weak Electron-WithdrawingIncreaseCan participate in halogen bonding.
-CN (Cyano)Strong Electron-WithdrawingStrongly IncreaseMay act as a hydrogen bond acceptor.

This table presents predicted trends based on general chemical principles.

Derivatization of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl group is a common strategy to alter a molecule's properties. nih.gov Derivatization, such as converting the hydroxyl to an ether (-OR) or an ester (-OCOR), eliminates its ability to act as a hydrogen bond donor, which can be used to probe the importance of this interaction for biological activity. nih.gov

Such modifications have predictable consequences:

Etherification (e.g., forming a methoxy group, -OCH₃): This removes the acidic proton and the hydrogen bond donating ability. It increases lipophilicity, which may enhance membrane permeability.

Esterification (e.g., forming an acetate (B1210297) ester, -OCOCH₃): This also removes the hydrogen bond donating capability. Esters can be designed as prodrugs, which are inactive until the ester bond is cleaved by esterase enzymes in the body to release the active phenolic compound. baranlab.org

These derivatizations are crucial for determining if the free hydroxyl group is essential for activity or if it can be masked to improve pharmacokinetic properties. researchgate.netresearchgate.net

Investigation of Isomeric and Positional Effects

Key isomeric variations for this compound would include:

Position of the Nitro Group: Moving the nitro group from the ortho- (position 2) to the meta- (position 3) or para- (position 4) position relative to the hydroxyl group would drastically alter its electronic influence on the phenol's acidity and hydrogen-bonding capabilities. An ortho-nitro group, for instance, can form an intramolecular hydrogen bond with the phenolic hydroxyl, which would affect its interaction with external targets.

Linkage of the Trifluoromethoxy Group: Moving the -OCF₃ group on its own ring (e.g., from meta to ortho or para) would alter the dipole moment and electronic distribution projected onto the second half of the molecule.

The table below summarizes the potential impact of moving the nitro group relative to the hydroxyl group.

Isomer (Nitro Group Position)Proximity to -OHPotential for Intramolecular H-BondingExpected Impact on Acidity (relative to 2-Nitro)
2-Nitro (ortho)AdjacentHighStrong increase
3-Nitro (meta)One carbon awayNoneModerate increase
4-Nitro (para)OppositeNoneStrong increase (no steric hindrance)

This table presents predicted trends based on established principles of aromatic substitution.

Such studies on isomeric and positional effects are fundamental to building a comprehensive SAR model, guiding the rational design of more potent and selective analogs. rsc.orgacs.org

Computational and Theoretical Investigations of 2 Nitro 4 3 Trifluoromethoxyphenyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Development of Predictive Models for Biological Activities

The development of predictive models for the biological activities of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol is centered on the principles of Quantitative Structure-Activity Relationship (QSAR). QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

The process begins with the curation of a dataset of structurally related molecules with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity, or receptor binding affinity). For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

A mathematical model is then constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to relate the changes in these descriptors to the observed changes in biological activity. For a series of nitrophenol derivatives including this compound, key descriptors would likely include:

LogP: A measure of lipophilicity, indicating how the compound partitions between an oily and an aqueous phase.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

Molecular Weight (MW): The mass of the molecule.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

The resulting QSAR equation allows for the prediction of biological activity for new, untested compounds, such as this compound, based solely on its calculated descriptors.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of Nitrophenol Analogs This table presents hypothetical data for illustrative purposes.

Compound NameLogPTPSA (Ų)Molecular Weight ( g/mol )HOMO (eV)LUMO (eV)
4-Nitrophenol (B140041)1.9166.8139.11-6.89-2.45
2-Nitro-4-chlorophenol2.5066.8173.56-7.15-2.88
2-Nitro-4-methoxyphenol1.8575.0169.14-6.55-2.10
This compound 4.25 75.0 301.20 -7.30 -3.15
2-Nitro-4-(phenyl)phenol3.6066.8215.21-6.95-2.60

Validation and Applicability Domain of QSAR Models

A QSAR model is only useful if its predictive power is robust and reliable. Therefore, rigorous validation is a critical step in its development. Validation assesses the model's ability to make accurate predictions for compounds not used in its creation. The process is typically divided into two phases:

External Validation: This is a more stringent test where the model is used to predict the activity of an external set of compounds (the test set) that were not used at any stage of model development. The predictive performance is measured by the predictive correlation coefficient (R²pred). A high R²pred value confirms that the model can be generalized to new chemical structures.

Table 2: Hypothetical Validation Statistics for a QSAR Model This table presents hypothetical data for illustrative purposes.

Statistical ParameterValueInterpretation
(Coefficient of Determination)0.92Indicates that 92% of the variance in the training set's biological activity is explained by the model.
(Cross-Validated R²)0.78A value > 0.5 suggests the model is robust and has good internal predictive ability.
R²pred (External Test Set R²)0.85A value > 0.6 is generally considered to indicate excellent external predictive power.

Prediction of Reactivity Profiles and Potential Transformation Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic structure and chemical reactivity of this compound. These methods provide a detailed picture of the electron distribution within the molecule, which governs its interactions with other chemical species.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and indicates the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show strong negative potential around the nitro group and the phenolic oxygen, making these sites targets for specific interactions.

Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites within the molecule, identifying the most likely atoms to participate in nucleophilic, electrophilic, or radical attacks.

These reactivity insights are instrumental in predicting potential transformation pathways, such as metabolic breakdown in a biological system or degradation in the environment. For this compound, computational models can predict that the nitro group is a likely site for metabolic reduction, a common pathway for nitroaromatic compounds. Similarly, the phenolic hydroxyl group could be a site for oxidation or conjugation reactions.

Table 3: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT This table presents hypothetical data for illustrative purposes.

ParameterCalculated ValueSignificance
HOMO Energy-7.30 eVIndicates the energy required to remove an electron; relates to susceptibility to oxidation.
LUMO Energy-3.15 eVIndicates the energy released when an electron is added; relates to susceptibility to reduction.
HOMO-LUMO Gap4.15 eVA moderate gap suggests a balance of stability and reactivity.
Dipole Moment4.8 DebyeIndicates significant polarity, influencing solubility and intermolecular interactions.

By predicting these pathways, computational studies can guide further experimental work to identify potential metabolites or environmental degradants of the compound.

Environmental Distribution and Biotransformation of Nitrophenolic Compounds

Environmental Occurrence and Anthropogenic Sources of Nitrophenols

No data could be found on the presence of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol in environmental compartments such as air, water, or soil. There is no information available regarding its potential anthropogenic sources, including industrial manufacturing, use in commercial products, or formation as a byproduct.

Abiotic and Biotic Degradation Mechanisms

Photochemical and Hydrolytic Transformation Pathways

There are no studies available that describe the photochemical or hydrolytic degradation of this compound. The half-life of this compound in various environmental media under different conditions is unknown.

Microbial Degradation and Metabolism

No information exists on the microbial degradation or metabolism of this compound. The microorganisms, metabolic pathways, and degradation products associated with this compound have not been documented.

Formation of Nitrophenols from Pesticide Metabolism and Other Precursors

There is no evidence to suggest that this compound is a metabolite of any known pesticide or that it is formed from other precursor compounds in the environment.

Analytical Techniques for the Detection and Characterization of 2 Nitro 4 3 Trifluoromethoxyphenyl Phenol

Spectroscopic Methods for Structural Confirmation and Purity Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol. These methods provide critical information about the compound's atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are employed to provide a comprehensive picture of the molecule's framework.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicities), and integration values of the proton signals offer detailed insights into the arrangement of hydrogen atoms within the molecule. For instance, the aromatic protons on the two phenyl rings will exhibit distinct signals in specific regions of the spectrum, and their coupling patterns can help to deduce their relative positions. The hydroxyl proton often appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, bonded to an electronegative atom).

The use of deuterated solvents, such as deuterochloroform (CDCl₃), is standard for sample preparation in NMR analysis. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts. rsc.org

Table 1: Representative NMR Data for Similar Phenolic Compounds

CompoundNucleusSolventChemical Shift (δ) in ppmMultiplicity
Phenol (B47542)¹H NMRCDCl₃7.18-7.30, 6.78-6.94, 5.30m, m, s (br)
¹³C NMRCDCl₃155.4, 129.5, 120.6, 115.2
3-Methoxyphenol¹H NMRCDCl₃7.13, 6.41-6.50, 5.34, 3.77t, m, s, s
¹³C NMRCDCl₃161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3
4-Methylphenol¹H NMRCDCl₃7.03, 6.75, 4.17, 2.25d, d, s (br), s
¹³C NMRCDCl₃155.7, 132.2, 130.3, 116.3, 21.4

This table presents data for structurally related phenols to illustrate typical chemical shifts and multiplicities observed in NMR spectra. Specific data for this compound would require experimental determination.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to particular functional groups. For this compound, key characteristic bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-O stretches (nitro group): Asymmetric and symmetric stretching vibrations of the nitro group usually appear as strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F stretches (trifluoromethyl group): Strong absorptions are expected in the region of 1000-1400 cm⁻¹.

C-O stretch (ether linkage): A band in the range of 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretches: These appear at various positions in the fingerprint region and above 3000 cm⁻¹.

Samples for FTIR analysis can be prepared as KBr pellets or analyzed as a thin film. longdom.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. nsf.gov The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying vibrations of the non-polar bonds in the molecule. For nitrophenol isomers, characteristic Raman peaks have been identified, for example, the asymmetric and symmetric stretching vibrations of the nitro group. spectroscopyonline.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of this compound and can be used to elucidate its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or [M-H]⁻ would be observed, confirming its molecular weight.

Hyphenated Techniques: The coupling of mass spectrometry with chromatographic separation techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS), offers enhanced sensitivity and selectivity. shimadzu.com LC-MS separates the components of a mixture before they are introduced into the mass spectrometer for detection. researchgate.net LC-MS/MS takes this a step further by selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting product ions. This technique is highly specific and can be used for the trace-level quantification of the compound in complex matrices.

Table 2: Example of Mass Spectrometry Data for a Related Nitrophenol

CompoundIonization ModePrecursor Ion (m/z)Product Ions (m/z)
4-Nitrophenol (B140041)ESI-138.0108.0, 92.0, 65.0

This table shows representative fragmentation data for 4-nitrophenol, illustrating the type of information obtained from MS/MS experiments. The specific fragmentation pattern for this compound would need to be determined experimentally.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. chromatographyonline.com The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (a liquid solvent system).

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov

Various detectors can be coupled with HPLC for the detection and quantification of the target compound:

UV-Vis Detector: This is a common detector for HPLC, as compounds with chromophores, such as the nitro and phenyl groups in this compound, absorb ultraviolet or visible light. The absorbance is directly proportional to the concentration of the compound.

Diode Array Detector (DAD): A DAD provides UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detector: As mentioned earlier, coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity for both qualitative and quantitative analysis. shimadzu.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. epa.gov In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a column containing a stationary phase.

For the analysis of phenolic compounds by GC, derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic behavior. researchgate.net However, underivatized phenols can also be analyzed. settek.com

Detectors for GC:

Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds.

Electron Capture Detector (ECD): ECD is highly sensitive to compounds containing electronegative atoms, such as the halogens in the trifluoromethyl group and the oxygen and nitrogen in the nitro group, making it a suitable choice for the analysis of this compound.

Mass Spectrometry (MS) Detector: GC-MS combines the separation power of GC with the detection capabilities of MS, providing definitive identification and quantification of the analyte. researchgate.netusgs.gov

Development of Novel Analytical Protocols

The development of new analytical methods is essential for the precise identification and quantification of specific chemical compounds in various matrices. For a substituted nitrophenol like this compound, novel protocols are designed to overcome challenges such as low concentration levels and interference from similar molecules. Research into related compounds has led to significant progress in two main areas: electrochemical detection and advanced chromatographic separations.

Electrochemical Sensors

A promising area of development is the creation of novel electrochemical sensors. These devices offer advantages such as high sensitivity, rapid response times, affordability, and potential for real-time analysis. acs.org The core principle involves modifying the surface of an electrode to enhance its electrochemical response towards a target analyte.

Recent research has focused on the use of nanomaterials to fabricate highly sensitive and selective sensors for nitrophenols. researchgate.net Glassy carbon electrodes (GCE) or screen-printed carbon electrodes (SPCE) are frequently used as substrates, which are then modified with various nanocomposites to improve their catalytic activity and detection capabilities. acs.orgresearchgate.netmdpi.com

Key components used in these novel sensor developments include:

Metal and Metal Oxide Nanoparticles: Nanoparticles of zinc oxide (ZnO), neodymium oxide (Nd2O3), silver (Ag), and platinum (Pt) have been integrated into sensor designs. researchgate.netmdpi.com For instance, an Ag-doped ZnO modified electrode demonstrated high electrocatalytic oxidation towards 4-nitrophenol (4-NP). researchgate.net

Carbon-Based Nanomaterials: Reduced graphene oxide (rGO) and multiwalled carbon nanotubes (MWCNTs) are used to increase the electrode's surface area and electrical conductivity, thereby amplifying the electrochemical signal. acs.orgbohrium.com

Polymers and Cyclodextrins: Conducting polymers like polypyrrole (PPy) and host molecules such as cyclodextrins are used to provide selective recognition sites, improving the sensor's specificity for the target analyte. mdpi.combohrium.comrsc.org

The performance of these sensors is typically evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which measure the current response at varying concentrations of the analyte. researchgate.netrsc.org

Table 1: Performance of Recently Developed Electrochemical Sensors for 4-Nitrophenol Detection This table presents data for the detection of 4-nitrophenol, a structurally related compound, to illustrate the capabilities of modern electrochemical protocols.

Electrode Modification Material Analytical Technique Linear Range (μM) Limit of Detection (LOD) (μM) Source
SrTiO₃/Ag/rGO Composite Linear Sweep Voltammetry (LSV) 0.1 - 1000 0.03 acs.org
NiO Nanoparticles / α-Cyclodextrin / rGO Voltammetry 1 - 5 0.00026 bohrium.com
AcSCD-AuNPs-Mesoporous Carbon Differential Pulse Voltammetry (DPV) 0.1 - 10 and 10 - 350 3.63 µg/mL⁻¹ rsc.org

Advanced Chromatographic and Hyphenated Techniques

Chromatography is a cornerstone of analytical chemistry, and its advanced forms are indispensable for the separation and quantification of individual components within complex mixtures. ijpsjournal.comresearchgate.net For a compound like this compound, high-resolution techniques are necessary to distinguish it from isomers and other related substances. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. ijpsjournal.com For phenolic compounds, which may have limited volatility, a derivatization step is often incorporated into the protocol. A common derivatizing agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which reacts with the phenolic hydroxyl group to create a more volatile and thermally stable silyl (B83357) derivative. researchgate.net This allows for effective separation on a GC column and subsequent detection by a mass spectrometer. The mass spectrometer provides detailed structural information, as the derivatives produce specific and characteristic ions (e.g., an ion at [M-57]⁺), which is invaluable for confirmation and quantification at very low levels. researchgate.net

A multi-residue method developed for various phenolic compounds using GC-MS after derivatization achieved quantification limits in the range of 5 to 10 µg/L, corresponding to picogram per cubic meter (pg/m³) levels in air samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) and UHPLC: High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used analytical separation techniques in many industries. ijpsjournal.comresearchgate.net These methods are suitable for a wide range of compounds, including those that are not volatile enough for GC.

The development of novel HPLC methods often involves:

Advanced Stationary Phases: The use of columns with smaller particle sizes (sub-2 µm in UHPLC) provides significantly higher resolution and faster analysis times. nih.gov

Method Optimization: Parameters such as mobile phase composition (e.g., acetonitrile and water mixtures), pH, flow rate, and column temperature are carefully optimized to achieve the best separation. uomustansiriyah.edu.iqresearchgate.net

Hyphenation with Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer combines the high separation capability of liquid chromatography with the sensitive and selective detection of MS. nih.govsemanticscholar.org This is particularly useful for analyzing complex samples and identifying unknown compounds or metabolites. researchgate.netnih.govnih.gov

For example, an HPLC method was developed for the quantification of 3-methyl-4-nitrophenol, a metabolite of fenitrothion, in urine samples. The method utilized a simple liquid-liquid extraction for sample preparation and an acetonitrile:water mobile phase for separation, achieving a limit of detection of 0.87 μg/mL. researchgate.net Such protocols demonstrate the potential for developing sensitive and validated methods for other nitrophenol derivatives.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation / Other Name
This compound -
4-Nitrophenol 4-NP, p-Nitrophenol
2-Nitrophenol 2-NP
Silver Ag
Neodymium(III) oxide Nd₂O₃
Zinc oxide ZnO
Strontium titanate SrTiO₃
Platinum Pt
Gold Nanoparticles AuNPs
Reduced Graphene Oxide rGO
Multiwalled Carbon Nanotubes MWCNTs
Polypyrrole PPy
α-Cyclodextrin -
per-6-deoxy-per-6-(2-carboxy-methyl)thio-β-cyclodextrin AcSCD
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA
Acetonitrile -
3-methyl-4-nitrophenol -

Q & A

Q. What are the optimal synthetic routes for 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or hydrolysis of halogenated precursors. For example, a similar compound, 4-nitro-2-trifluoromethylphenol, was synthesized by refluxing 1-chloro-4-nitro-2-trifluoromethylbenzene with NaOH in ethanol for 24 hours, achieving a 43% yield after purification via column chromatography (petroleum ether/ethyl acetate 1:1) . Adapting this method:
  • Use a 3-trifluoromethoxyphenyl-substituted precursor.
  • Optimize reaction time and temperature (e.g., 80°C for 18–36 hours).
  • Employ gradient elution in chromatography (e.g., hexane/ethyl acetate) to separate nitro and trifluoromethoxy byproducts.
    Table 1 : Key Reaction Parameters
ParameterCondition
SolventEthanol/Water mixture
BaseNaOH (1:2 molar ratio)
Temperature80°C (reflux)
PurificationSilica gel chromatography

Q. How can researchers characterize this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point (mp) : Compare with literature values (e.g., 75–77°C for analogous fluoronitrophenols) .
  • Spectroscopy :
  • <sup>19</sup>F NMR : Identify trifluoromethoxy (-OCF3) and nitro (-NO2) environments.
  • IR : Detect O-H (3200–3600 cm<sup>−1</sup>), NO2 (1520, 1350 cm<sup>−1</sup>), and C-F (1100–1250 cm<sup>−1</sup>) stretches.
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use a Type ABEK respirator if aerosolized .
  • Ventilation : Work in a fume hood to avoid inhalation of toxic decomposition products (e.g., HF, NOx) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flash point: 95°C) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or purity be resolved?

  • Methodological Answer :
  • Hypothesis Testing : Vary reaction parameters (e.g., solvent polarity, base strength) systematically.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted precursors or di-nitrated derivatives).
  • Reproducibility : Cross-validate results using alternative methods, such as microwave-assisted synthesis for faster kinetics .

Q. What is the mechanistic role of the nitro group in electrophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong meta-directing deactivator. In nitration or sulfonation:
  • Electrophile Attack : Occurs at the meta position relative to -NO2.
  • Kinetic Studies : Use <sup>15</sup>N-labeled reagents to track regioselectivity via isotopic NMR .
    Table 2 : Substituent Effects on Reactivity
SubstituentDirecting EffectActivation
-NO2MetaDeactivating
-OCF3Para/MetaMild deactivating

Q. How to design experiments to study its interactions with biological targets?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence quenching or SPR to study binding to cytochrome P450 isoforms.
  • Molecular Docking : Model interactions with proteins using the trifluoromethoxy group’s electronegativity and steric profile .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS for hydroxylated metabolites .

Q. What are the decomposition pathways under thermal or photolytic stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C; observe HF release via gas-phase IR .
  • Photolysis Studies : Expose to UV (254 nm) and analyze products (e.g., 4-(3-trifluoromethoxyphenyl)phenol via GC-MS) .

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